Mycosporine
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Overview
Description
Mycosporine is a tertiary alcohol.
Scientific Research Applications
Photoprotection in Microbial Natural Products
Mycosporine-like amino acids are natural photoprotective compounds found in fungi and cyanobacteria. Their photochemistry and photophysics have been extensively studied, linking them to commercial applications such as sunscreen filters in skin-care products (Woolley & Stavros, 2019).
Biology and Chemistry of this compound-Like Amino Acids
Mycosporines and this compound-like amino acids (MAAs) are produced by various organisms, particularly under UV radiation exposure. These compounds function as photoprotectors and antioxidants, and are used as natural bioactive ingredients in cosmetic products. A comprehensive database on these compounds provides detailed information on their chemistry and presence in different organisms (Geraldes & Pinto, 2021).
Photoprotective Activity in Lichens
A novel photoprotective this compound was isolated from the lichenized ascomycete Collema cristatum. It has shown effectiveness in preventing UV-B induced cell destruction, pyrimidine dimer formation, and erythema in human skin cells (Torres et al., 2004).
Mycosporines in Cyanolichens
This compound-like compounds in cyanolichens were characterized, revealing the presence of known and unknown this compound compounds in various cyanolichen species. This study highlights the potential of cyanolichens as a source of this compound compounds (Roullier et al., 2011).
Biosynthetic Pathway in Cyanobacteria
The biosynthetic pathway for mycosporines in Chlorogloeopsis sp. was investigated, demonstrating the derivation of this compound core cyclohexenone from the shikimate pathway and the use of free amino acids as direct precursors for the side chains of specific mycosporines (Portwich & Garcia-Pichel, 2003).
Multiple Functions of Mycosporines and MAAs
Mycosporines and MAAs are not only UV protectants but also serve multiple roles such as antioxidant molecules, compatible solutes in salt stress, accessory pigments in photosynthesis, and nitrogen reservoirs, demonstrating their versatility as multipurpose secondary metabolites (Oren & Gunde-Cimerman, 2007).
Solar Radiation Effects on Antarctic Diatom
A study on the Antarctic diatom Thalassiosira sp. showed the role of MAAs in photoacclimation to solar ultraviolet radiation, highlighting the synthesis of MAAs like porphyra-334 and shinorine under different irradiance treatments (Hernando et al., 2001).
Microalgae as a Source of MAAs
Microalgae are a viable source of MAAs, with applications in various industries due to their UV absorbing, antioxidant, and therapeutic properties. This review emphasizes the potential of microalgae for large-scale production of MAAs and their various applications (Raj et al., 2021).
Properties
CAS No. |
59719-29-8 |
---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(5S)-3-(1,3-dihydroxypropan-2-ylamino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H19NO6/c1-18-10-8(12-7(4-13)5-14)2-11(17,6-15)3-9(10)16/h7,12-15,17H,2-6H2,1H3/t11-/m0/s1 |
InChI Key |
VVTDHOIRNPCGTH-NSHDSACASA-N |
Isomeric SMILES |
COC1=C(C[C@](CC1=O)(CO)O)NC(CO)CO |
SMILES |
COC1=C(CC(CC1=O)(CO)O)NC(CO)CO |
Canonical SMILES |
COC1=C(CC(CC1=O)(CO)O)NC(CO)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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